

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Hexadecylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cetylamine**

Cat. No.: **B048584**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecylamine (HDA), also known as 1-aminohexadecane or **cetylamine**, is a long-chain primary aliphatic amine with significant applications across various scientific and industrial domains, including a notable role in drug delivery systems. Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a hydrophilic amine headgroup, dictates its unique physicochemical properties and reactivity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of hexadecylamine, detailed experimental protocols for its analysis, and a discussion of its application in forming drug delivery vehicles.

Physicochemical Properties

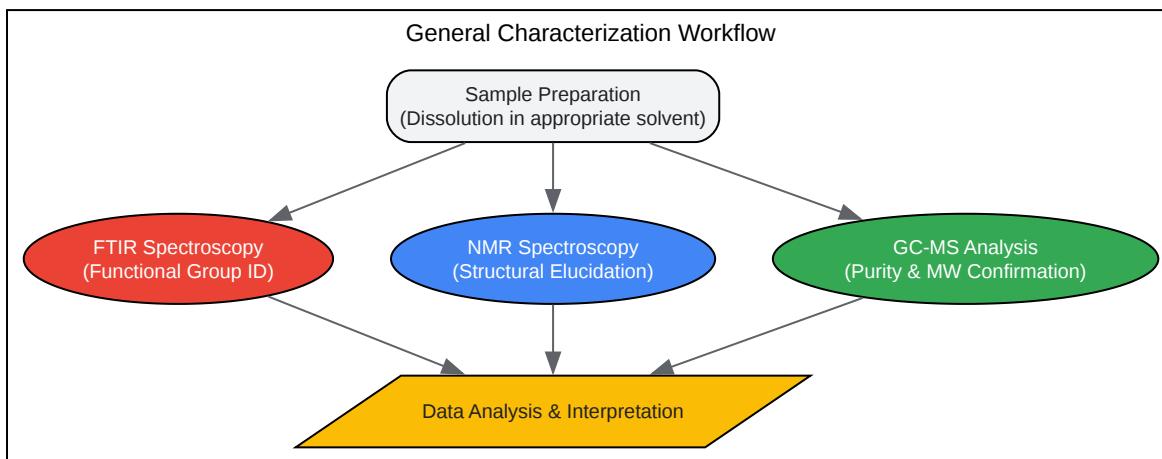
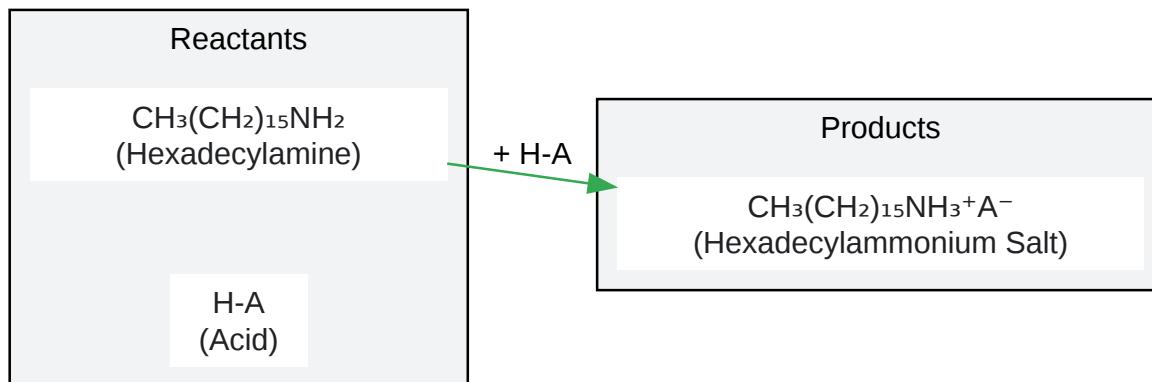
Hexadecylamine is a white, waxy solid at room temperature, often with a characteristic ammonia-like odor. Its long 16-carbon chain renders it largely nonpolar. The quantitative physical and chemical properties of hexadecylamine are summarized in the tables below.

Table 1: General and Physical Properties of Hexadecylamine

Property	Value	Source(s)
Molecular Formula	$C_{16}H_{35}N$	[1]
Molecular Weight	241.46 g/mol	[1]
Appearance	White waxy solid or crystalline mass	[1] [2]
Melting Point	43-46 °C (109.4-114.8 °F)	[3]
Boiling Point	330 °C (626 °F) at 760 mmHg	[4]
Density	0.8129 g/cm³ at 20 °C (68 °F)	[1] [5]
Flash Point	141 °C (285 °F)	[5] [6]
Vapor Pressure	<1 mmHg at 20 °C	[3]
Refractive Index	1.45	[4]

Table 2: Solubility and Acidity of Hexadecylamine

Property	Value / Description	Source(s)
Water Solubility	Insoluble (<1 mg/mL at 22 °C)	[2] [5]
Organic Solvent Solubility	Soluble in alcohol, chloroform, ether, and acetone	[4] [7]
pKa	10.63 at 25 °C	[2]



Chemical Characteristics and Reactivity

The chemical behavior of hexadecylamine is dominated by the primary amine ($-NH_2$) functional group. As a Lewis base, it readily reacts with acids in exothermic neutralization reactions to form the corresponding ammonium salts.[\[5\]](#) This reactivity is fundamental to its use in various formulation processes.

Incompatible Materials: Hexadecylamine is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and

acid halides.^[5] Contact with strong reducing agents, such as hydrides, may generate flammable hydrogen gas.^[5]

The basicity of the amine group is a key characteristic, as illustrated by its reaction with a generic acid (HA):

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation of novel shell-ionotropically crosslinked micelles based on hexadecylamine and tripolyphosphate for cancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejcmpr.com [ejcmpr.com]
- 4. [PDF] Synthesis and Characterization of Hexadecylamine Capped ZnS, CdS, and HgS Nanoparticles Using Heteroleptic Single Molecular Precursors | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical and Chemical Characteristics of Hexadecylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048584#physical-and-chemical-characteristics-of-hexadecylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com